molecular formula C11H15BrS B8666073 5-Phenylthiopentyl bromide CAS No. 21782-59-2

5-Phenylthiopentyl bromide

Cat. No. B8666073
Key on ui cas rn: 21782-59-2
M. Wt: 259.21 g/mol
InChI Key: NVQGCJGMBCHBBD-UHFFFAOYSA-N
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Patent
US04065584

Procedure details

A solution of 20 ml (0.2 mol) of thiophenol and 50.6 g (0.22 mol) of 1,5-dibromopentane in 200 ml of ethanol is heated to 40° C whilst stirring and 40 ml (0.2 mol) of 5N NaOH are added dropwise. Thereafter the mixture is stirred for 2 hours and after standing overnight the alcohol is evaporated in vacuo, the residue is extracted with methylene chloride and the extract is washed 3 to 4 times with water, dried and evaporated. A yellow oil is obtained in quantitative yield.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]Br.[OH-].[Na+]>C(O)C>[Br:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][S:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
50.6 g
Type
reactant
Smiles
BrCCCCCBr
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Thereafter the mixture is stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the alcohol is evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with methylene chloride
WASH
Type
WASH
Details
the extract is washed 3 to 4 times with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
A yellow oil is obtained in quantitative yield

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrCCCCCSC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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